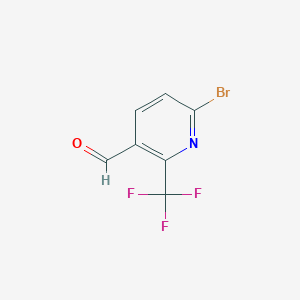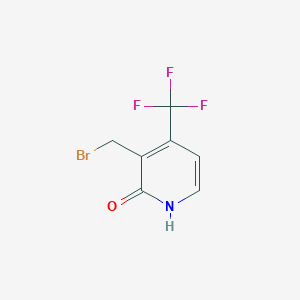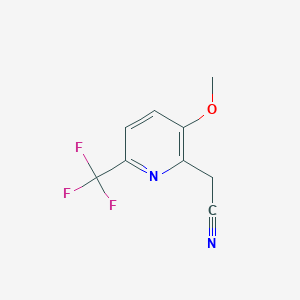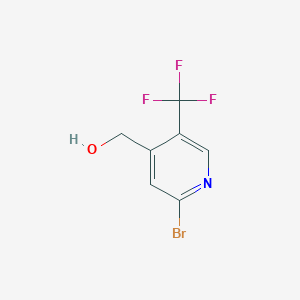
6-Bromo-2-(trifluoromethyl)nicotinaldehyde
Overview
Description
6-Bromo-2-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO and a molecular weight of 254.01 . It is typically stored at ambient temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-(trifluoromethyl)nicotinaldehyde is1S/C7H3BrF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
6-Bromo-2-(trifluoromethyl)nicotinaldehyde is a liquid at room temperature . It has a molecular weight of 254.01 .Scientific Research Applications
Stereoselective Synthesis
One application involves the stereoselective formation of highly substituted CF3-dihydropyrans, which serve as versatile building blocks for further chemical transformations. Donslund et al. (2015) described the enantioselective dienamine-mediated formation of these compounds from α,β-unsaturated aldehydes and α-bromo-(trifluoromethyl)-enones, showcasing their utility in coupling reactions (Donslund et al., 2015).
Synthesis and Application of Fluorinated Compounds
Usachev et al. (2021) developed a convenient method for the synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones, highlighting their importance as RF-building blocks for constructing fluorinated azaheterocycles, which are significant in medicinal chemistry (Usachev et al., 2021).
Antiviral Activity
The compound has also been explored for its potential in generating antiviral agents. Attaby et al. (2007) investigated the synthesis, reactions, and antiviral activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile derivatives, demonstrating the synthetic potential of nicotinaldehyde derivatives in the development of new heterocyclic compounds with evaluated biological activities (Attaby et al., 2007).
Spectroscopic and Optical Studies
Vural and Kara (2017) performed spectroscopic characterization of related compounds, utilizing density functional theory (DFT) to explore their optical properties, which could be relevant in material science applications (Vural & Kara, 2017).
Chemical Synthesis and Modification
Furthermore, the preparation of 6-Bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones via a Ni(0)-catalyzed coupling reaction, as discussed by Milne et al. (2002), illustrates the compound's role in facilitating novel synthetic routes for the generation of cyclic structures (Milne et al., 2002).
Antimicrobial Activities
Additionally, Zhu (2020) explored the synthesis, characterization, and antimicrobial activities of nicotinohydrazones, indicating the potential of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde derivatives in contributing to the development of new antibacterial agents (Zhu, 2020).
Safety and Hazards
This compound is associated with several hazard statements, including H302+H312+H332;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, vapors, or spray, and not getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKGVFMSTNZDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















